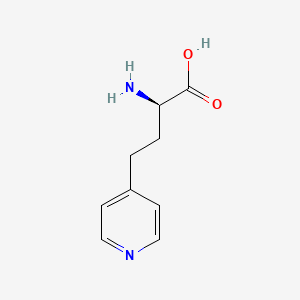
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is an organic compound that features a pyridine ring attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid typically involves the coupling of a pyridine derivative with an amino acid precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an amino acid ester, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated amino acid derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity .
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-4-(pyridin-4-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but lacking the amino acid backbone.
Pyridin-2-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which provides a versatile scaffold for various applications. This dual functionality allows for a broader range of chemical modifications and biological interactions compared to simpler analogs .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
WHCQVPISOOTNON-MRVPVSSYSA-N |
SMILES isomérico |
C1=CN=CC=C1CC[C@H](C(=O)O)N |
SMILES canónico |
C1=CN=CC=C1CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13569708.png)
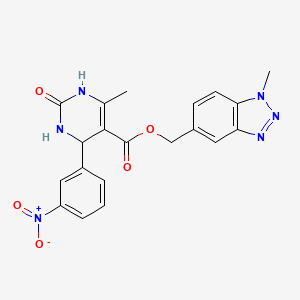
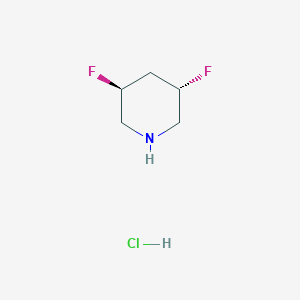
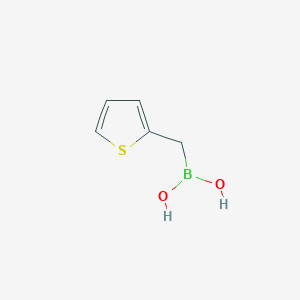
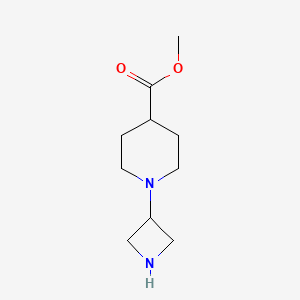
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)

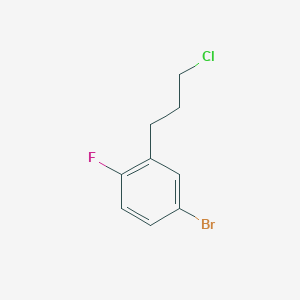
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)
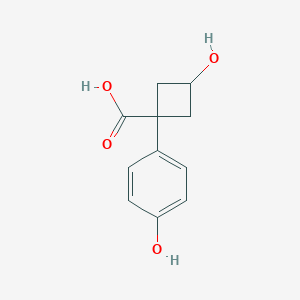
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


